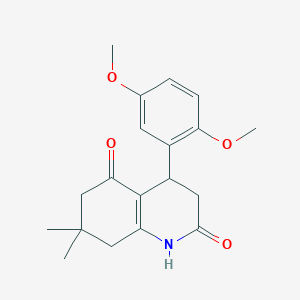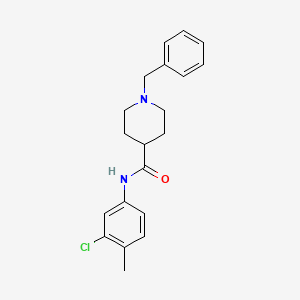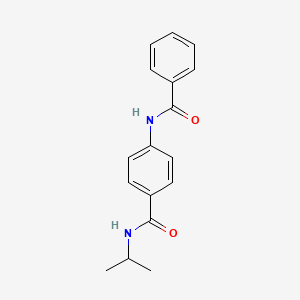![molecular formula C17H25NO B4437799 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine
Übersicht
Beschreibung
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine, also known as TPP, is a synthetic compound that belongs to the family of pyrrolidines. It has gained significant interest in scientific research due to its potential therapeutic applications. TPP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.
Wirkmechanismus
FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which activate cannabinoid receptors and produce therapeutic effects. 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be a selective inhibitor of FAAH, meaning that it does not affect other enzymes involved in the breakdown of lipids.
Biochemical and Physiological Effects:
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which activate cannabinoid receptors and produce analgesic, anti-inflammatory, and anxiolytic effects. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in lab experiments is its high selectivity for FAAH. This means that it does not affect other enzymes involved in the breakdown of lipids, making it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. However, one limitation of using 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine. One area of research is the development of more potent and selective FAAH inhibitors. Additionally, researchers are investigating the potential use of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine in the treatment of anxiety, depression, and neurodegenerative diseases. Another area of research is the study of the endocannabinoid system and its role in pain and inflammation. Further research is needed to fully understand the therapeutic potential of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine and other FAAH inhibitors.
Conclusion:
In conclusion, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its high selectivity for FAAH and ability to increase endocannabinoid levels make it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making it a potential therapeutic agent for the treatment of pain, inflammation, anxiety, and depression. Further research is needed to fully understand the therapeutic potential of 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine and other FAAH inhibitors.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. Inhibition of FAAH by 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine has been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)15-9-6-14(7-10-15)8-11-16(19)18-12-4-5-13-18/h6-7,9-10H,4-5,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCNRIACUUNYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)


![2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B4437746.png)
![N-2-biphenylyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437754.png)




![N-benzyl-N-methyl-10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4437801.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4437825.png)
![N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4437832.png)